molecular formula C12H12FN3 B13101564 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine CAS No. 913322-60-8

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine

Cat. No.: B13101564
CAS No.: 913322-60-8
M. Wt: 217.24 g/mol
InChI Key: TWKKOZIKIPZHRG-UHFFFAOYSA-N
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Description

Chemical Profile 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine is an organic compound with the molecular formula C12H12FN3 and a molecular weight of 217.24 g/mol . Its structure is based on a pyrimidine ring, a key heterocycle in medicinal chemistry, which is substituted at the 2-position with an amino group and at the 4-position with a 4-fluorophenyl ring. The 5 and 6 positions of the pyrimidine core feature methyl substituents . Research Context and Value This compound belongs to the 2-aminopyrimidine class of molecules, which is a privileged scaffold in drug discovery . Specifically, 2-amino-4,6-disubstituted pyrimidine derivatives have been identified as a highly promising chemotype for the development of potent and selective ligands for adenosine receptors (ARs), particularly the A 1 subtype (A 1 AR) . The A 1 adenosine receptor is a well-validated therapeutic target for a range of neurological disorders, including epilepsy, depression, and Parkinson's disease, as well as peripheral conditions such as hypertension, heart failure, and asthma . The structural features of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine—including the aromatic residues at the 4-position and the specific pattern of substitution on the pyrimidine core—are recognized as prominent factors influencing the affinity and selectivity profile of such compounds . Consequently, this chemical serves as a valuable building block for researchers in neuroscience and medicinal chemistry who are engaged in synthesizing and optimizing novel small-molecule therapeutics targeting adenosine-mediated pathways. Applications & Usage This compound is intended for research purposes only. It is a key intermediate in the synthesis and structure-activity relationship (SAR) study of novel A 1 AR antagonists . Researchers utilize this scaffold to explore the chemical space around the 2-amino-4,6-diarylpyrimidine structure, with the aim of developing potent, selective, and bioavailable drug candidates . It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

913322-60-8

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H12FN3/c1-7-8(2)15-12(14)16-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

TWKKOZIKIPZHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C2=CC=C(C=C2)F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine typically involves the condensation of 4-fluoroaniline with 2,4-pentanedione under acidic conditions to form the intermediate 4-(4-fluorophenyl)-5,6-dimethylpyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially yielding partially or fully reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-ol or 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-one.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of 4-(4-substituted phenyl)-5,6-dimethylpyrimidin-2-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has shown promise in the development of therapeutic agents targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. Research has indicated that derivatives of pyrimidine compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects .

Case Study:
A study demonstrated the synthesis of 2-anilinopyrimidines from 4,6-dimethylpyrimidine derivatives, highlighting their potential bioactivity. The reaction yielded high percentages of product (71-99%) under microwave-assisted synthesis, showcasing an eco-friendly approach that could be adapted for synthesizing 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine derivatives .

Pharmaceutical Development

Drug Formulation:
The compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to enhance solubility and bioavailability makes it valuable in drug formulation processes . The hydrochloride salt form improves the compound's solubility, facilitating its incorporation into different dosage forms.

Analytical Chemistry:
In analytical chemistry, 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine serves as a standard reference material. This application is crucial for ensuring the accuracy and reliability of experimental results in pharmacokinetics and toxicology studies .

Neuroscience Research

Neurochemical Pathways:
The unique structure of this compound allows researchers to explore neurochemical pathways related to neurological disorders. Its role in developing analgesics and antidepressants underscores its importance in neuroscience research .

Case Study:
Research involving similar pyrimidine derivatives has indicated their potential in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety disorders .

Material Science

Advanced Materials Development:
The integration of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine into polymer matrices has been explored for developing advanced materials with specific mechanical and thermal properties. This application is particularly relevant in industries focused on innovation in materials technology .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of therapeutic agentsSignificant bioactivity observed in derivatives
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances solubility and bioavailability
Analytical ChemistryStandard reference materialEnsures accuracy in pharmacokinetic studies
Neuroscience ResearchExploration of neurochemical pathwaysPotential treatments for depression and anxiety
Material ScienceIntegration into polymer matrices for advanced materialsImproves mechanical and thermal properties

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleophilic sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives
Compound Name Position 4 Position 5 Position 6 Key Properties/Bioactivity
4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine 4-Fluorophenyl Methyl Methyl Enhanced lipophilicity, steric effects
4-(2′,4′-Difluorobiphenyl-4-yl)-6-aryl derivatives (5a–g) 2′,4′-Difluorobiphenyl Variable Aryl Antimicrobial, cytotoxic activity
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine 4-Fluorophenyl 2-Furyl π-π stacking, H-bonding in crystal packing
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (24) 4-Morpholinophenyl Aryl Electron-donating morpholine group
N-(4-Methoxyphenyl)-6-methyl-2-phenyl derivatives 4-Methoxyphenyl Substituted Immunomodulatory, antifungal activity

Key Observations:

  • Fluorination: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues. However, difluorinated derivatives (e.g., 2′,4′-difluorobiphenyl in ) exhibit higher antimicrobial potency, suggesting increased halogen bonding or improved target interaction .
  • Electronic Effects : Morpholine-containing derivatives () demonstrate electron-donating properties, contrasting with the electron-withdrawing fluorine in the target compound. This difference may influence binding to enzymes or receptors dependent on charge interactions .

Structural and Crystallographic Comparisons

  • Planarity and Stacking : The 5,6-dimethyl groups in the target compound disrupt planarity compared to 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, which exhibits π-π stacking (3.489 Å separation between rings) . Dimethyl substituents may reduce stacking efficiency but enhance van der Waals interactions in hydrophobic pockets.
  • Hydrogen Bonding: Unlike N-(2-fluorophenyl) derivatives (), the target compound lacks extended hydrogen-bonding networks, as dimethyl groups limit N–H donor capacity. This could reduce crystal stability but improve bioavailability by minimizing intermolecular interactions .

Biological Activity

4-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine, also known as 2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one, is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorophenyl group and two methyl groups at the 5th and 6th positions. Its molecular formula is C12H12FN3C_{12}H_{12}FN_3 with a molecular weight of approximately 223.24 g/mol. The presence of the fluorine atom enhances its lipophilicity and stability, which are critical for biological activity.

The biological activity of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thus altering their functionality. This mechanism is particularly relevant in cancer therapy where enzyme inhibitors are crucial for regulating cell proliferation.
  • Receptor Modulation : It may also act as a modulator for certain receptors involved in cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Anticancer Activity : Research indicates that the compound possesses significant anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis in a dose-dependent manner.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further investigation is required to confirm these findings.

Research Findings

A detailed examination of the literature reveals several important findings regarding the biological activity of 4-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine:

StudyFindings
Demonstrated enzyme inhibition potential with IC50 values indicating effective concentrations for therapeutic use.
Identified structure-activity relationships (SAR) that suggest modifications can enhance selectivity towards specific biological targets.
Reported promising results in anticancer assays with significant reductions in cell viability across multiple cancer types.
Highlighted anti-inflammatory effects through modulation of cytokine release in immune cells.

Case Studies

  • Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM). The mechanism was linked to the induction of apoptosis via caspase activation.
  • Anti-inflammatory Action : In a murine model of rheumatoid arthritis, administration of the compound reduced paw swelling and inflammatory cytokine levels by approximately 40%, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial activity.

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